Methyl 4-(propane-1-sulfonamido)benzoate
Overview
Description
Methyl 4-(propane-1-sulfonamido)benzoate: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzoate ester group and a sulfonamide group attached to a propane chain
Mechanism of Action
Target of Action
Sulfonamides are known to target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides act as competitive inhibitors of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, a vital component for bacterial growth and reproduction .
Biochemical Pathways
The primary pathway affected by sulfonamides is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, sulfonamides disrupt this pathway, leading to a deficiency of folic acid and, consequently, a halt in bacterial growth .
Pharmacokinetics
Sulfonamides, in general, are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of sulfonamide action is the inhibition of bacterial growth . This is achieved by disrupting the synthesis of folic acid, a crucial component for bacterial reproduction .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors, including pH and presence of other drugs . For instance, the action of sulfonamides can be potentiated by drugs that inhibit the renal excretion of sulfonamides, thereby increasing their concentration in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(propane-1-sulfonamido)benzoate typically involves the reaction of 4-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(propane-1-sulfonamido)benzoate can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates and sulfonamides.
Scientific Research Applications
Chemistry: Methyl 4-(propane-1-sulfonamido)benzoate is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its sulfonamide group is known to interact with various biological targets, making it useful in drug discovery and development.
Medicine: this compound has potential applications in medicinal chemistry as a precursor to sulfonamide-based drugs. These drugs are known for their antibacterial and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 4-(propylsulfonylamino)benzoate
- Benzoic acid, 4-[(propylsulfonyl)amino]-, methyl ester
Comparison: Methyl 4-(propane-1-sulfonamido)benzoate is unique due to its specific structural features, such as the presence of a propane chain and a benzoate ester group. These features confer distinct chemical and biological properties compared to similar compounds. For example, the length of the alkyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
methyl 4-(propylsulfonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLCFHUBGBENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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